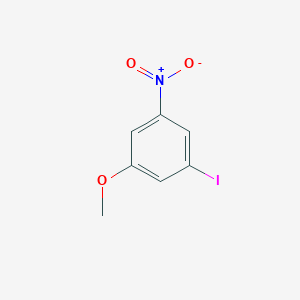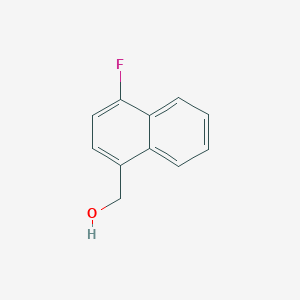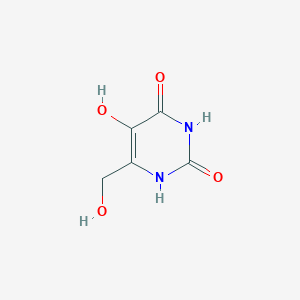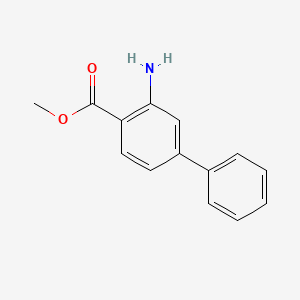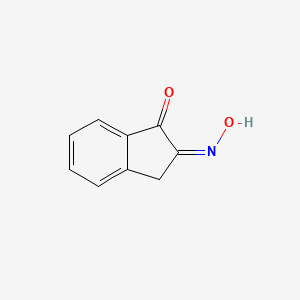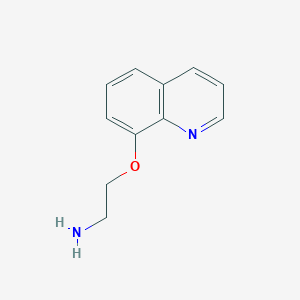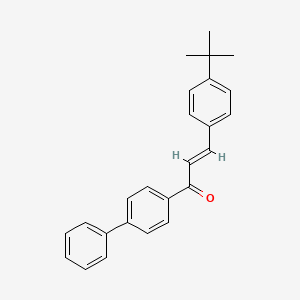![molecular formula C16H23N3O3 B3155486 N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid CAS No. 801227-62-3](/img/structure/B3155486.png)
N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid
Overview
Description
“N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid” is a chemical compound with the molecular formula C16H23N3O3 . It is used in proteomics research applications . The compound is related to the synthesis of Olaparib, a poly ADP ribose polymerase (PARP) inhibitor useful in the treatment of cancers .
Synthesis Analysis
The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of “N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid” is characterized by its molecular formula C16H23N3O3 and molecular weight 305.37 .Scientific Research Applications
Neuroprotective Effects
Piperazine derivatives, such as the one , have been studied for their neuroprotective effects . In particular, they have been found to be effective against aluminium-induced neurotoxicity. These compounds have been shown to improve short-term memory and anxiety levels in rats treated with aluminium chloride . They also attenuate the neurotoxic effects of aluminium chloride by lowering acetylcholinesterase activity and preventing lipid peroxidation and protein damage .
Acetylcholinesterase Inhibitors
These compounds have been screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies . They have been found to be potential AChEIs with adequate pharmacokinetic properties .
Atypical Antipsychotic Agents
Piperazine derivatives have been synthesized and evaluated for their potential as atypical antipsychotic agents . They have been found to exhibit better atypical antipsychotic activity as they were found to have higher Meltzer index than the standard drug risperidone .
Antimicrobial Activity
Piperazines are widely used in the treatment of intestinal worms in animals and humans . The derivatives of piperazine have important applications as antibacterial and antimicrobial agents .
Anti-Tubercular Agents
Piperazine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Antifungal Activity
Some piperazine derivatives have been found to display fungicidal activity against certain strains of fungi .
properties
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-18-9-11-19(12-10-18)14-6-4-3-5-13(14)17-15(20)7-8-16(21)22/h3-6H,2,7-12H2,1H3,(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFXIRSCFORSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



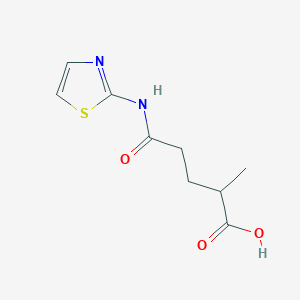
![4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol](/img/structure/B3155419.png)
![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3155425.png)
